molecular formula C9H7BrN2 B8613160 2-(1-Bromomethyl)quinazoline

2-(1-Bromomethyl)quinazoline

Cat. No. B8613160
M. Wt: 223.07 g/mol
InChI Key: PBRHGJUYNWNYNM-UHFFFAOYSA-N
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Patent
US08354403B2

Procedure details

To a solution of the title compound from Step B (1.39 g 8.79 mmol) in chloroform (50 ml) was added NBS (1.56 g, 8.79 mmol) and benzoyl peroxide (213 mg, 0.88 mmol) and the resulting mixture heated at reflux for 5 h. The mixture cooled and evaporated, the residue purified by MPLC (Biotage Horizon: FLASH 25+M) eluent: 100% Hexanes (90 ml), gradient rising from 100% Hexanes to 10% EtOAc in Hexanes (1200 ml) to afford the title compound 240 mg (11.5%) as a red oil. 1H NMR (CDCl3): 2.25 (d, J 6.9 Hz, 3H), 5.51 (q, J 6.9 Hz, 1H), 7.64 (m, 1H), 7.71 (m, 1H), 7.97 (m, 1H), 8.08 (d, J 8.6 Hz, 1H), 9.49 (s, 1H).
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
213 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
11.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1)C.C1C(=O)N([Br:20])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)Cl>[Br:20][CH2:1][C:3]1[N:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
C(C)C1=NC2=CC=CC=C2C=N1
Name
Quantity
1.56 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
213 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture cooled
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by MPLC (Biotage Horizon: FLASH 25+M) eluent

Outcomes

Product
Name
Type
product
Smiles
BrCC1=NC2=CC=CC=C2C=N1
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 11.5%
YIELD: CALCULATEDPERCENTYIELD 12.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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